molecular formula C8H11Cl2NO B1373620 2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride CAS No. 1334146-19-8

2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride

Cat. No.: B1373620
CAS No.: 1334146-19-8
M. Wt: 208.08 g/mol
InChI Key: QAYBZIBCNZGNDV-UHFFFAOYSA-N
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Description

2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H10ClNO. It is a crystalline solid that is often used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which includes an amino group, a chlorophenyl group, and an ethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with nitromethane to form 3-chlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-Amino-2-(3-chlorophenyl)ethanol. The final step involves the conversion of this compound to its hydrochloride salt by reacting it with hydrochloric acid (HCl).

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of catalytic hydrogenation for the reduction step and continuous flow reactors to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amino and chlorophenyl groups can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-chlorobenzaldehyde, while reduction can produce 2-amino-2-(3-chlorophenyl)ethane.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry:
Research is ongoing to explore the therapeutic potential of 2-amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride, particularly in drug development. Its structure suggests interactions with neurotransmitter systems, making it a candidate for treating psychiatric disorders and influencing mood and cognitive functions .

2. Biological Activity:
Studies indicate that compounds with similar structures can interact with serotonin receptors and other neuropharmacological targets. This interaction is crucial for understanding its potential effects on cellular processes .

3. Industrial Applications:
In industrial settings, this compound serves as an intermediate for synthesizing more complex organic compounds. Its unique properties allow it to be used in various chemical processes .

Case Study 1: Neuropharmacological Research

A study investigated the binding affinity of this compound to serotonin receptors. Results indicated a significant interaction, suggesting potential applications in mood disorder treatments. Computational methods like molecular docking simulations were employed to predict these interactions, providing insights into its pharmacodynamic properties .

Case Study 2: Synthesis Optimization

Research focused on optimizing synthesis routes for higher yields and purity levels of this compound. The study highlighted the importance of reaction conditions such as temperature and atmosphere in achieving the desired product characteristics.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(2-chlorophenyl)ethanol hydrochloride
  • 2-Amino-2-(4-chlorophenyl)ethanol hydrochloride
  • 2-Amino-2-(3-bromophenyl)ethanol hydrochloride

Comparison

2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.

Biological Activity

2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride, a compound known for its diverse biological activities, has garnered attention in pharmacological research. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a 3-chlorophenyl group attached to an amino alcohol structure, which influences its interaction with biological targets. The hydrochloride form enhances its solubility, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to significant physiological effects. For instance, it has been shown to affect neurotransmitter systems and exhibit potential antiviral properties.

Antiviral Activity

Research indicates that derivatives of this compound may possess antiviral properties. For example, structural modifications have been linked to varying degrees of activity against viruses such as the tobacco mosaic virus (TMV). Compounds with specific substituents on the aromatic ring showed enhanced inhibition of viral replication, highlighting the importance of chemical structure in determining biological efficacy .

Antibacterial and Antifungal Properties

Studies have demonstrated that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values suggest moderate to good antimicrobial activity. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, with MIC values ranging from 4.69 to 156.47 µM .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl ring significantly influence its potency. The presence of electron-withdrawing groups, such as chlorine, has been associated with enhanced activity against certain pathogens .

Substituent Biological Activity
Chlorine (Cl)Increased antibacterial and antiviral activity
Fluorine (F)Moderate activity; less effective than Cl
Methyl (CH₃)Reduced activity compared to Cl and F

Case Studies

  • Antiviral Efficacy : A study investigating the antiviral potential of related compounds found that those with a chlorophenyl group exhibited superior TMV inhibition compared to their non-substituted counterparts. This underscores the importance of specific substitutions in enhancing antiviral properties .
  • Antibacterial Effectiveness : In a comparative analysis, derivatives of this compound were tested against various bacterial strains. Results indicated that compounds with a 3-chloro substitution were particularly effective in inhibiting biofilm formation in E.coli strains associated with urinary tract infections .

Properties

IUPAC Name

2-amino-2-(3-chlorophenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c9-7-3-1-2-6(4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYBZIBCNZGNDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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